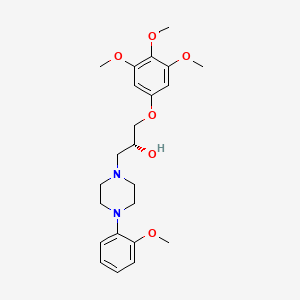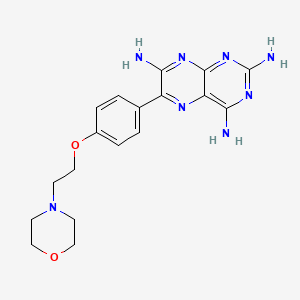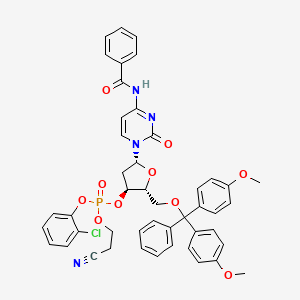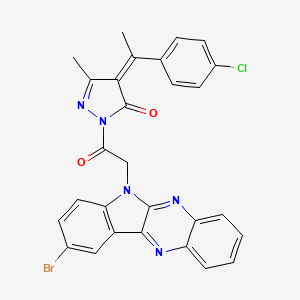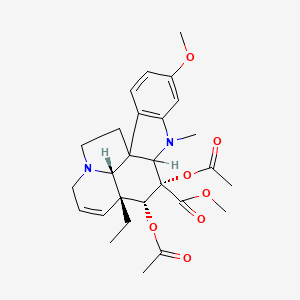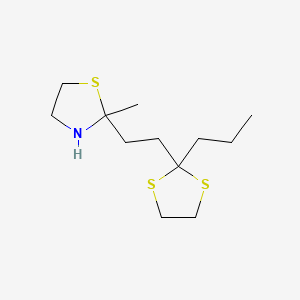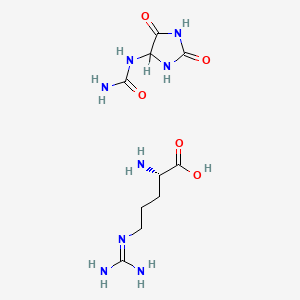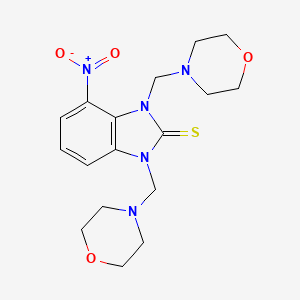
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is an organic compound with the molecular formula C22H22O3. It is a phenolic compound characterized by the presence of two hydroxy groups and two methyl groups attached to a benzyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base, followed by a condensation reaction with 2-hydroxy-5-methylbenzyl alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits antioxidant properties, making it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Dimethylphenol: A precursor for the synthesis of various phenolic compounds.
2,6-Di-tert-butylphenol: Another antioxidant with applications in polymers and lubricants.
Uniqueness
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is unique due to its dual hydroxy and methyl groups, which enhance its reactivity and stability. This structural feature allows it to participate in diverse chemical reactions and exhibit potent antioxidant properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
113650-51-4 |
|---|---|
Molekularformel |
C22H22O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2,6-bis[(2-hydroxy-5-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C22H22O3/c1-14-6-8-20(23)18(10-14)12-16-4-3-5-17(22(16)25)13-19-11-15(2)7-9-21(19)24/h3-11,23-25H,12-13H2,1-2H3 |
InChI-Schlüssel |
ZDOZJHBEXZIBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC=C2)CC3=C(C=CC(=C3)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


